An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications in Catalysis
An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diphenylphosphino)ethylamine is a versatile bidentate phosphine (B1218219) ligand integral to the advancement of modern synthetic chemistry. Its unique structural motif, featuring both a soft phosphorus donor and a hard nitrogen donor, allows for the formation of stable chelate complexes with a variety of transition metals. This property has made it a valuable ligand in a wide array of catalytic cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Diphenylphosphino)ethylamine, detailed experimental protocols for its synthesis, and its application in key catalytic reactions. Spectroscopic data are presented to aid in its characterization, and logical workflows for its synthesis and catalytic use are visualized to provide a clear understanding of the processes involved.
Chemical and Physical Properties
2-(Diphenylphosphino)ethylamine, also known as (2-aminoethyl)diphenylphosphine, is a colorless to pale yellow liquid at room temperature. It is characterized by its air and moisture sensitivity, necessitating handling and storage under an inert atmosphere.[1][2] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4848-43-5 | [3] |
| Molecular Formula | C₁₄H₁₆NP | [3] |
| Molecular Weight | 229.26 g/mol | [3] |
| Boiling Point | 220 °C | [3] |
| Appearance | Colorless to yellow liquid | [4] |
| Solubility | Insoluble in water | [4] |
| pKa | 9.56 ± 0.10 (Predicted) | [4] |
Synthesis of 2-(Diphenylphosphino)ethylamine
The synthesis of 2-(Diphenylphosphino)ethylamine typically involves the nucleophilic substitution reaction between a protected 2-aminoethyl halide or a related precursor and a diphenylphosphide source, or the reaction of ethylenimine with diphenylphosphine. A common laboratory-scale preparation involves the reaction of chlorodiphenylphosphine (B86185) with ethylenediamine (B42938).
Experimental Protocol: Synthesis from Ethylenediamine and Chlorodiphenylphosphine
This procedure outlines a general method for the synthesis of 2-(Diphenylphosphino)ethylamine.
Materials:
-
Ethylenediamine
-
Chlorodiphenylphosphine[5]
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of excess ethylenediamine in anhydrous toluene. The flask is cooled in an ice bath.
-
Addition of Reagents: A solution of chlorodiphenylphosphine in anhydrous toluene is added dropwise to the stirred solution of ethylenediamine via the dropping funnel over a period of 1-2 hours. Triethylamine is used as a base to neutralize the HCl formed during the reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with deionized water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2-(Diphenylphosphino)ethylamine as a colorless to pale yellow liquid.
Logical Workflow for Synthesis:
Spectroscopic Data
The characterization of 2-(Diphenylphosphino)ethylamine is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.50-7.30 | m | - | P-Ph |
| 2.85-2.75 | t | ~7 | P-CH₂-CH₂ -N | |
| 2.20-2.10 | t | ~7 | P-CH₂ -CH₂-N | |
| 1.40 | br s | - | NH₂ | |
| ¹³C NMR | 139-128 | m | - | P-Ph |
| 42.5 | d | J(P,C) ≈ 15 | P-CH₂-CH₂ -N | |
| 35.0 | d | J(P,C) ≈ 20 | P-CH₂ -CH₂-N | |
| ³¹P NMR | -17.0 | s | - | P Ph₂ |
Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.[1][2][6][7][8][9][10][11][12]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | m, br | N-H stretch (asymmetric and symmetric) |
| 3070-3050 | m | C-H stretch (aromatic) |
| 2940-2850 | m | C-H stretch (aliphatic) |
| 1590 | m | N-H bend |
| 1480, 1435 | s | P-Ph stretch |
| 1100-1000 | s | C-N stretch |
| 740, 695 | s | C-H bend (aromatic, monosubstituted) |
Note: Predicted absorption peaks based on functional groups present.[13][14]
Applications in Catalysis
2-(Diphenylphosphino)ethylamine is a highly effective bidentate ligand for a variety of palladium-catalyzed cross-coupling reactions.[4] Its ability to chelate to the metal center enhances the stability and activity of the catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Aryl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Diphenylphosphino)ethylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water solvent mixture
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Catalyst Pre-formation (optional): In a Schlenk tube, Pd(OAc)₂ and 2-(Diphenylphosphino)ethylamine (typically a 1:2 to 1:4 Pd:ligand ratio) are dissolved in anhydrous toluene and stirred at room temperature for 15-30 minutes under an inert atmosphere.
-
Reaction Setup: To the catalyst solution (or to a new flask containing the catalyst components), the aryl bromide, phenylboronic acid, and base are added. The toluene/water solvent mixture is then added.
-
Reaction: The reaction mixture is degassed by several cycles of vacuum and backfilling with nitrogen or argon. The mixture is then heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
Materials:
-
Aryl bromide
-
Secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Diphenylphosphino)ethylamine
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube are added the palladium source, 2-(Diphenylphosphino)ethylamine, and the base under an inert atmosphere.
-
Addition of Reagents: The aryl bromide and the secondary amine are then added, followed by the anhydrous solvent.
-
Reaction: The reaction mixture is degassed and heated to 80-120 °C until the reaction is complete.
-
Work-up and Purification: The work-up and purification are similar to the Suzuki-Miyaura coupling procedure.
Catalytic Cycle for Buchwald-Hartwig Amination:
Safety and Handling
2-(Diphenylphosphino)ethylamine is a corrosive and air- and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
2-(Diphenylphosphino)ethylamine is a valuable and versatile ligand in the field of homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting a variety of important carbon-carbon and carbon-nitrogen bond-forming reactions make it an important tool for synthetic chemists in academia and industry. The detailed protocols and data provided in this guide are intended to facilitate its safe and effective use in the laboratory. Further research into the applications of this ligand and its derivatives will undoubtedly continue to expand the horizons of synthetic chemistry.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. rsc.org [rsc.org]
- 3. 2-(Diphenylphosphino)ethylamine | 4848-43-5 | FD155486 [biosynth.com]
- 4. 2-(DIPHENYLPHOSPHINO)ETHYLAMINE CAS#: 4848-43-5 [m.chemicalbook.com]
- 5. Chlorodiphenylphosphine - Enamine [enamine.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]


